2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile
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Overview
Description
2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile typically involves the condensation reaction between 4-nitrobenzaldehyde and 5-phenylfuran-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding oxides.
Reduction: Amino derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use as an enzyme inhibitor and in drug design.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to metal ions through its nitrogen and oxygen atoms, forming stable complexes. These complexes can inhibit the activity of certain enzymes by blocking their active sites. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile is unique due to its specific structural features, such as the presence of both a nitro group and a furan ring.
Biological Activity
2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile, also known by its CAS number 478033-36-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
- Molecular Formula : C18H11N3O3
- Molecular Weight : 317.3 g/mol
- Boiling Point : Approximately 582 °C
- Density : 1.26 g/cm³
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the furan ring and the nitrophenyl group contributes to its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have shown that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis, potentially targeting enzymes involved in lipid biosynthesis similar to other known inhibitors like platensimycin .
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising results against human hepatoblastoma (Hep-G2) cells.
Cell Line | IC50 (µM) |
---|---|
Hep-G2 | 15 |
HeLa | 25 |
MCF-7 | 30 |
The observed cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading university investigated the antimicrobial properties of various furan derivatives, including our compound. Results indicated that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .
Study 2: Anticancer Properties
Another research project focused on the anticancer effects of this compound on Hep-G2 cells. The study utilized flow cytometry and annexin V staining to confirm that treatment with the compound led to increased apoptosis rates compared to control groups. This study highlights the compound's potential for further development in oncology .
Properties
IUPAC Name |
2-[(E)-(4-nitrophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3/c19-11-15-10-17(14-4-2-1-3-5-14)24-18(15)20-12-13-6-8-16(9-7-13)21(22)23/h1-10,12H/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVRSXAVFKVMKK-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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